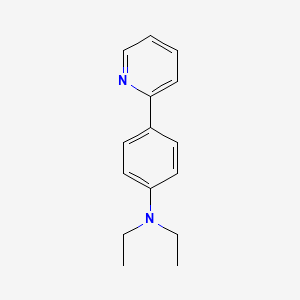

N,N-Diethyl-4-(2-pyridyl)aniline

Description

N,N-Diethyl-4-(2-pyridyl)aniline (molecular formula: C₁₅H₁₈N₂) is a tertiary aniline derivative featuring a pyridyl substituent at the para position of the benzene ring. The compound’s structure includes a diethylamino group (–N(C₂H₅)₂) and a 2-pyridyl moiety (–C₅H₄N), which confer unique electronic and steric properties. These characteristics make it a versatile ligand in coordination chemistry and a precursor for synthesizing functional materials .

Key structural attributes:

- Electron-rich aromatic system: The pyridyl nitrogen and diethylamino group enhance electron delocalization, influencing redox behavior and metal-binding affinity.

- Coordination versatility: The pyridyl nitrogen acts as a Lewis base, enabling coordination to transition metals like Zn(II), Co(III), and Hg(II) .

Properties

CAS No. |

100957-33-3 |

|---|---|

Molecular Formula |

C15H18N2 |

Molecular Weight |

226.32 g/mol |

IUPAC Name |

N,N-diethyl-4-pyridin-2-ylaniline |

InChI |

InChI=1S/C15H18N2/c1-3-17(4-2)14-10-8-13(9-11-14)15-7-5-6-12-16-15/h5-12H,3-4H2,1-2H3 |

InChI Key |

SAQPQTKYCWAAMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-(2-pyridyl)aniline typically involves the reaction of 4-(2-pyridyl)aniline with diethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-(2-pyridyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

N,N-Diethyl-4-(2-pyridyl)aniline has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N,N-Diethyl-4-(2-pyridyl)aniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aniline Derivatives

(a) N,N-Diethyl-4-[(4-nitrophenyl)diazenyl]aniline ()

- Molecular formula : C₁₆H₁₉N₅O₂

- Key differences : Replaces the pyridyl group with a nitro-substituted diazenyl (–N=N–) linker.

- Impact: The nitro group (–NO₂) introduces strong electron-withdrawing effects, reducing electron density on the aromatic ring. This alters photochemical stability and shifts absorption spectra compared to the pyridyl analog .

(b) N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline ()

- Molecular formula : C₁₆H₁₈N₄O₂

- Key differences: Contains a dimethylamino group (–N(CH₃)₂) and an imino (–C=N–) bridge instead of pyridyl.

- Impact: The shorter alkyl chains (methyl vs. ethyl) reduce steric hindrance, while the imino group enhances planarity, favoring π-π stacking in crystal structures .

Coordination Chemistry and Metal Complexes

(a) Zinc(II) Complexes

- N,N-Diethyl-4-[(pyridin-2-yl)diazenyl]aniline–ZnCl₂ () Coordination geometry: Distorted tetrahedral, with Zn(II) bonded to two pyridyl N atoms and two Cl⁻ ions. Bond lengths: Zn–N = 2.045–2.072 Å, longer than Zn–N bonds in imidazole complexes (1.95–2.00 Å) due to weaker σ-donor strength of pyridyl . Applications: Potential as photoactive materials owing to azo (–N=N–) chromophores .

- Comparison with Pyridyl Analogs: Property N,N-Diethyl-4-(2-pyridyl)aniline N,N-Diethyl-4-[(pyridin-2-yl)diazenyl]aniline Coordination sites Monodentate (pyridyl N) Bidentate (pyridyl N and azo N) Metal center Zn(II), Co(III), Hg(II) Zn(II) Applications Antitumor agents, sensors Photochromic materials Reference

(b) Cobalt(III) Complex ()

- Structure : Co(III) center coordinated to N,N-Diethyl-4-(2,2':6',2''-terpyridin-4'-yl)aniline, a tridentate ligand.

- Bioactivity : Exhibits cytotoxicity against cancer cells (IC₅₀ = 5–10 μM), attributed to redox-active Co(III) and ligand-mediated DNA intercalation .

(c) Mercury(II) Complex ()

- Structure: Hg(II) center bound to a Schiff base ligand derived from quinoline.

- Coordination geometry : Linear two-coordinate, contrasting with tetrahedral Zn(II) complexes, due to Hg(II)’s preference for lower coordination numbers .

(a) Oxadiazole Derivatives ()

- Example : N,N-Diethyl-4-(5-((2-(ethylthio)-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazol-2-yl)aniline.

- Bioactivity: Acts as an acetylcholinesterase inhibitor (IC₅₀ = 0.8 μM), demonstrating enhanced potency compared to non-oxadiazole analogs .

(b) Carbazole-Anthracene Conjugates ()

Key Research Findings and Trends

Electronic Effects: Electron-donating groups (e.g., –N(C₂H₅)₂) increase ligand basicity, favoring metal coordination, while electron-withdrawing groups (e.g., –NO₂) enhance photostability .

Steric Influence : Bulkier substituents (e.g., diethyl vs. dimethyl) reduce crystallization efficiency but improve solubility in organic solvents .

Biological vs. Material Applications: Pyridyl/aniline hybrids with extended conjugation (e.g., terpyridine or carbazole) are prioritized in optoelectronics, while azo/imino derivatives dominate in catalysis and biomedicine .

Data Tables

Table 1: Structural and Electronic Comparison of Aniline Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.